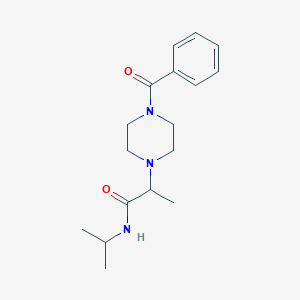![molecular formula C13H16N2O5S2 B256102 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as PSSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSSP is a member of the isothiazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its antitumor activity. 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Wirkmechanismus
The exact mechanism of action of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to modulate the activity of various enzymes and signaling pathways. It has also been shown to have antioxidant activity, which may contribute to its ability to protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its high purity and stability. The synthesis method used to produce 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide results in a product that is highly pure and stable, which makes it ideal for use in experiments. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have low toxicity, which makes it a safe compound to use in cell culture and animal studies. However, one limitation of using 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its relatively high cost compared to other compounds with similar activities.
Zukünftige Richtungen
There are many potential future directions for research on 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One area of interest is the development of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide derivatives with improved activity and selectivity. Another area of interest is the study of the mechanism of action of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in more detail, which could lead to the identification of new targets for drug development. Additionally, 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be studied for its potential applications in other areas, such as neurodegenerative diseases or infectious diseases. Further research on 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide involves the reaction of 4-bromoaniline with pyrrolidine-1-sulfonyl chloride, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained after oxidation with hydrogen peroxide. This synthesis method has been optimized for high yield and purity, and has been used in many studies to produce 2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide for further research.
Eigenschaften
Produktname |
2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide |
|---|---|
Molekularformel |
C13H16N2O5S2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1,1-dioxo-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C13H16N2O5S2/c16-13-7-10-21(17,18)15(13)11-3-5-12(6-4-11)22(19,20)14-8-1-2-9-14/h3-6H,1-2,7-10H2 |
InChI-Schlüssel |
XZOOXWKDUGWMSQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B256034.png)




![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)

![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)